molecular formula C7H3ClFNO4 B6153769 5-chloro-4-fluoro-2-nitrobenzoic acid CAS No. 138762-97-7

5-chloro-4-fluoro-2-nitrobenzoic acid

Cat. No.: B6153769
CAS No.: 138762-97-7
M. Wt: 219.6
InChI Key:
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Description

5-chloro-4-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid typically involves the nitration of 5-chloro-4-fluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases.

Major Products Formed

    Reduction: 5-chloro-4-fluoro-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-chloro-4-fluoro-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and interactions with other molecules. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-5-nitrobenzoic acid: Similar structure but different substitution pattern.

    4-chloro-2-fluoro-5-nitrobenzoic acid: Similar structure with different positions of substituents.

    2-fluoro-4-nitrobenzoic acid: Lacks the chloro substituent.

Uniqueness

5-chloro-4-fluoro-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQPHIBSUVTKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741594
Record name 5-Chloro-4-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138762-97-7
Record name 5-Chloro-4-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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